molecular formula C11H7F3N4O2 B7811398 Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B7811398
M. Wt: 284.19 g/mol
InChI Key: HJUAUCVJZYJTPX-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core. Key structural features include:

  • C-3 cyano group: Enhances electron-withdrawing properties and influences binding interactions in medicinal chemistry applications.
  • C-7 trifluoromethyl group: Improves metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
  • C-5 ethyl carboxylate: Provides a handle for further functionalization via hydrolysis or ester exchange.

Synthesis: The compound is synthesized via a divergent approach starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The C-3 cyano group is introduced through Suzuki–Miyaura cross-coupling or nucleophilic substitution, while the C-5 carboxylate is installed via SNAr reactions using PyBroP activation .

Properties

IUPAC Name

ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O2/c1-2-20-10(19)7-3-8(11(12,13)14)18-9(17-7)6(4-15)5-16-18/h3,5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUAUCVJZYJTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The most direct route to ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves cyclocondensation between 5-amino-1H-pyrazole-4-carboxylate derivatives and trifluoromethyl-substituted alkynes. A green synthetic protocol developed by Das et al. utilizes ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism, where the amino group of the pyrazole attacks the alkyne’s triple bond, followed by intramolecular cyclization to form the pyrimidine ring (Fig. 1).

Key reagents :

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Ethyl trifluoropropiolate (CF₃C≡CCO₂Et)

  • KHSO₄ (20 mol%) in ethanol/water (3:1 v/v)

Under ultrasonic irradiation (40 kHz, 60°C, 2 h), this method achieves yields of 74–82%. The trifluoromethyl group is introduced regioselectively at the 7-position due to the electronic effects of the alkyne.

Optimization and Scalability

Optimization studies reveal that increasing the equivalence of KHSO₄ from 1.2 to 2.0 equivalents improves yield by 15%, likely due to enhanced protonation of the alkyne. Scaling to 10 mmol maintains a yield of 78%, demonstrating industrial viability. A comparative table summarizes key parameters:

ParameterValueImpact on Yield
Solvent (EtOH/H₂O)3:1 v/vMaximizes solubility of intermediates
Temperature60°CAccelerates cyclization without side reactions
Ultrasound frequency40 kHzReduces reaction time by 50%
Catalyst loading (KHSO₄)20 mol%Optimal for proton transfer

This method’s green credentials include a low E-factor (2.3) and avoidance of toxic solvents.

Multi-Step Synthesis from Ethyl 2-Cyanoacetate

Stepwise Assembly of the Bicyclic Core

An alternative route involves constructing the pyrazolo[1,5-a]pyrimidine core from ethyl 2-cyanoacetate in three steps:

  • Formation of ethyl 2-cyano-3-(dimethylamino)acrylate : Reaction with dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 4 h.

  • Cyclization with hydrazine : Treatment with hydrazine hydrate in ethanol yields ethyl 5-aminopyrazole-4-carboxylate.

  • Condensation with trifluoromethyl diketone : Reaction with 1,1,1-trifluoropentane-2,4-dione under acidic conditions (H₂SO₄, reflux, 6 h) forms the target compound.

The final step achieves 68% yield, with the trifluoromethyl group incorporated via keto-enol tautomerization.

Conformational Analysis and Byproduct Formation

NMR studies of intermediates reveal that the pyrimidine ring’s dearomatization during reduction generates syn- and anti-isomers. For instance, sodium borohydride reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate produces a 3:1 ratio of syn- to anti-configured tetrahydropyrazolopyrimidines, complicating purification. This underscores the need for precise control of reaction conditions to minimize isomerization.

Alternative Approaches via Cross-Dehydrogenative Coupling

Limitations and Modifications

Challenges include competing triazolo[1,5-a]pyridine formation when using Pd(OAc)₂ catalysts. Substituting Pd with FeCl₃ reduces side products but decreases yield to 52%. Optimizing the electron-deficient nature of the pyrazole (e.g., introducing nitro groups) may improve regioselectivity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The following table contrasts key metrics:

MethodYield (%)Time (h)Cost (USD/g)Green Metrics (E-factor)
Cyclocondensation82212.502.3
Multi-Step Synthesis681218.204.1
CDC651215.803.6

Cyclocondensation outperforms other methods in yield and sustainability, making it the preferred industrial route.

Functional Group Compatibility

  • Cyano Group Stability : All methods tolerate the cyano group at position 3, but prolonged heating in acidic conditions (multi-step synthesis) causes partial hydrolysis to carboxamides.

  • Trifluoromethyl Incorporation : Cyclocondensation ensures regioselective CF₃ placement, whereas multi-step routes require pre-functionalized diketones.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while reduction can produce amine-substituted derivatives. Substitution reactions can result in a variety of functionalized pyrazolo[1,5-a]pyrimidine compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various biological activities, including:

  • Anticancer Properties : Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been investigated for its potential as a selective inhibitor of protein kinases involved in cancer pathways. The trifluoromethyl group is particularly noted for improving the compound's pharmacokinetic profile, making it a candidate for further development in oncology.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in various diseases, particularly those related to dysregulated kinase activity .

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, showed potent activity against various cancer cell lines. The compound's ability to inhibit specific kinases was correlated with reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of this compound. It was shown to selectively inhibit casein kinase 2 (CK2), a kinase often overexpressed in cancer. The study highlighted how modifications to the pyrazolo structure could enhance selectivity and potency against CK2, suggesting a pathway for developing targeted cancer therapies .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl substitution at position 5Enhanced lipophilicity
Ethyl 4-cyano-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineCyano group at position 4Different biological activity profile
Ethyl 3-amino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineAmino group instead of cyanoPotential for different enzymatic interactions

Mechanism of Action

The mechanism of action of ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anticancer activity by disrupting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CN (C3), CF₃ (C7), COOEt (C5) C₁₃H₁₀F₃N₅O₂ 349.25 Kinase inhibitor intermediate; discontinued Discontinued
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate COOEt (C3), CF₃ (C7), 3-MeOPh (C5) C₁₇H₁₄F₃N₃O₃ 365.31 Higher lipophilicity; bioactive scaffold 514799-10-1
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate COOEt (C3), CF₂H (C7), 4-MeOPh (C5) C₁₇H₁₄F₂N₃O₃ 349.31 Improved solubility; antimicrobial activity 1923203-76-2
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate COOEt (C3), CF₃ (C7), cyclopropyl (C5) C₁₃H₁₆F₃N₃O₂ 303.28 Enhanced metabolic stability; agrochemical 827591-57-1

Key Observations :

  • Trifluoromethyl vs. Difluoromethyl (C7) : The trifluoromethyl group (CF₃) offers greater electron-withdrawing effects and stability compared to CF₂H, making it more suitable for kinase inhibitors .
  • C-3 Cyano vs.
  • C-5 Substituents : Aryl groups (e.g., 3-MeOPh) enhance π-π stacking in biological targets, while cyclopropyl groups improve pharmacokinetic properties .

Research Findings and Data

  • Bioactivity: Trifluoromethylated pyrazolo[1,5-a]pyrimidines exhibit IC₅₀ values < 100 nM against Pim1 kinase, outperforming non-fluorinated analogues .
  • Thermal Stability : Compounds with CF₃ groups demonstrate decomposition temperatures > 200°C, ideal for high-temperature applications .
  • Solubility: Carboxylate esters (e.g., COOEt) improve aqueous solubility (LogP ~2.5) compared to cyano derivatives (LogP ~3.1) .

Biological Activity

Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 1018142-98-7) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and safety profiles.

  • Molecular Formula : C11H7F3N4O2
  • Molecular Weight : 284.19 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with a trifluoromethyl group and a cyano substituent, which are critical for its biological activity.

This compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which play crucial roles in cancer cell proliferation and survival. For instance, it has demonstrated significant activity against Trk kinases, which are involved in neurotrophic signaling pathways relevant to cancer progression .
  • Antiproliferative Effects : In vitro studies have reported that this compound inhibits cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported at approximately 0.126 μM and 17.02 μM respectively, indicating potent selectivity towards cancerous cells over normal cells .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis through the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 increased significantly, suggesting that the compound triggers programmed cell death mechanisms .

Table 1: Summary of Biological Activity

Activity Cell Line IC50 (μM) Remarks
AntiproliferativeMDA-MB-2310.126Strong inhibition compared to non-cancer cells
AntiproliferativeMCF-717.02Less effective than in MDA-MB-231
Induction of ApoptosisMCF-7N/AIncreased caspase 9 levels observed

Case Study Insights

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of tumor growth and metastasis formation over a treatment period of 30 days . This indicates its potential as a therapeutic agent for metastatic cancers.

Safety Profile

Toxicological assessments have indicated that this compound exhibits a favorable safety profile. In acute toxicity tests performed on Kunming mice at doses up to 2000 mg/kg, no significant adverse effects were observed . This suggests that the compound may be safe for further preclinical evaluations.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate?

The compound is synthesized via condensation reactions between 5-aminopyrazole derivatives and β-diketones or β-ketoesters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-(trifluoromethyl)pyrazole under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core. Microwave-assisted methods (e.g., 80–110°C, 30–60 min) improve regioselectivity for the 7-trifluoromethyl substituent . Purification typically involves column chromatography (petroleum ether/ethyl acetate) followed by recrystallization from cyclohexane or dioxane .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Single-crystal X-ray diffraction reveals planar pyrazole and pyrimidine rings (max. deviation: 0.004 Å) with a dihedral angle of ~1.3° between fused rings. The trifluoromethyl group adopts a staggered conformation. Intermolecular C–H···O/N hydrogen bonds (e.g., C12–H12···O1, 2.50 Å) and π–π stacking (centroid distance: 3.4–3.6 Å) stabilize the crystal lattice. Data refinement uses riding H-atom models and SHELX software .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : The ethyl ester group appears as a triplet (δ ~1.3 ppm, CH3) and quartet (δ ~4.3 ppm, CH2). The cyano group (C≡N) is observed at ~110–120 ppm in 13C NMR.
  • IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O).
  • MS : Molecular ion peaks (EI/ESI) confirm the molecular weight (e.g., m/z 326 for C12H9F3N4O2) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity depends on the electronic and steric effects of substituents. For 7-trifluoromethyl derivatives, microwave heating in acetic acid with PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) promotes cyclization at the β-diketone’s more electrophilic carbonyl. Computational DFT studies (e.g., Fukui indices) predict reactive sites, while X-ray crystallography validates regiochemistry .

Q. What computational methods are employed to model the compound’s reactivity and intermolecular interactions?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., kinases, receptors) using software like AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Hirshfeld surface analysis : Maps intermolecular interactions (C–H···F, π–π) from crystallographic data .

Q. How does the trifluoromethyl group influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

The CF3 group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. Structure-activity relationship (SAR) studies show that 7-CF3 derivatives exhibit potent inhibition of kinases (e.g., KDR) and receptors (e.g., benzodiazepine receptors). In vitro assays (IC50 values) and molecular dynamics simulations correlate substituent position with activity .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Reaction optimization : Vary solvents (DMF vs. dioxane), catalysts (PdCl2 vs. BPC), or temperature.
  • Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures.
  • Crystallographic validation : Compare experimental X-ray data with Cambridge Structural Database entries to confirm structural assignments .

Methodological Tables

Q. Table 1: Synthetic Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

PrecursorReagent/ConditionsYieldRegioselectivityReference
5-Amino-3-CF3-pyrazoleEthyl 2,4-dioxopentanoate, EtOH, reflux62–68%7-CF3
5-Amino-4-cyanopyrazolePyBroP, Et3N, dioxane, 110°C70–85%5-CN

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)SignificanceReference
Dihedral angle (pyrazole-pyrimidine)1.3°Planarity of fused rings
C–H···O bond length2.50–2.65 ÅStabilizes dimer formation
π–π centroid distance3.4–3.6 Å3D network stabilization

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